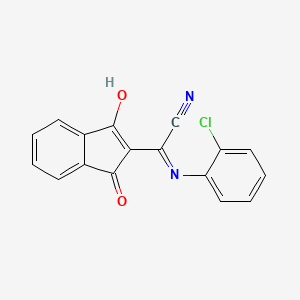![molecular formula C18H18N2O2S B2731542 N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide CAS No. 2097911-84-5](/img/structure/B2731542.png)
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthesis of thiophene derivatives, for instance, involves heterocyclization of various substrates . The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as X-ray diffraction analysis . The non-hydrogen atoms are refined anisotropically using full-matrix least-squares procedures based on F2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied using density functional theory (DFT) calculations . The optimal structure of the compound is calculated using the B3LYP correlation function with the 6-311G (2 d, p) basis set .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by factors such as the presence of a positive charge on either of two nitrogen atoms, which shows two equivalent tautomeric forms . The molecular formula of a similar compound is C35H34N6O4S2 and its molecular weight is 666.82.Applications De Recherche Scientifique
Heterocyclic Synthesis and Chemical Properties
Research has delved into the synthesis of new heterocyclic compounds and their derivatives, exploring their chemical properties and potential applications. For instance, studies on the synthesis of some new 1,2,3,4‐tetrahydropyrimidine‐2‐thione and their thiazolo[3,2‐a]pyrimidine, thiazino, and benzothiazepine derivatives have been conducted. These compounds were synthesized using key intermediates that share structural similarities with the compound , highlighting their significance in the development of novel heterocyclic compounds with potential pharmaceutical applications (A. Fadda et al., 2013).
Pharmacological Characterization
The compound's structure has paved the way for the development and pharmacological characterization of novel compounds. For example, a study characterized PF-04455242, a novel κ-opioid receptor antagonist, which demonstrates the potential therapeutic applications of such compounds in treating conditions like depression and addiction disorders (S. Grimwood et al., 2011).
Chemical Reactions and Synthesis Approaches
Investigations into chemical reactions and synthesis approaches of related compounds have provided insights into novel methodologies for creating drugs and materials with enhanced properties. Research on dearomatising rearrangements of lithiated thiophenecarboxamides, for instance, showcases innovative approaches to chemical synthesis that could lead to new drugs and materials with significant applications (J. Clayden et al., 2004).
Advanced Material Development
The synthesis and characterization of compounds related to N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide have implications for the development of advanced materials. For instance, studies on the solubility and cohesive energy densities in molecular bulk heterojunction systems can lead to the development of more efficient solar cells and other electronic devices (Bright Walker et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c21-18(17-9-14-3-1-2-4-16(14)22-17)19-15-5-7-20(11-15)10-13-6-8-23-12-13/h1-4,6,8-9,12,15H,5,7,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDDCXGOUDHBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC3=CC=CC=C3O2)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2731459.png)
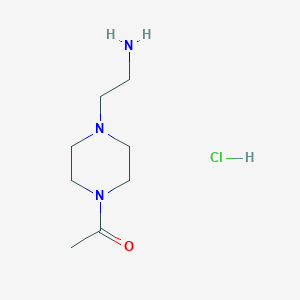
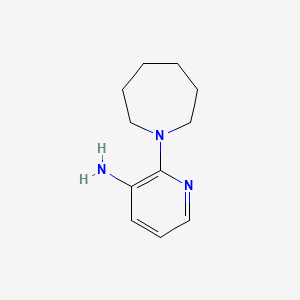
![(1S,5S)-1-Phenyl-2-azabicyclo[3.2.0]heptane](/img/structure/B2731463.png)
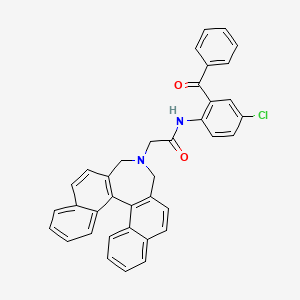
![methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/no-structure.png)
![5-acetamido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2731466.png)
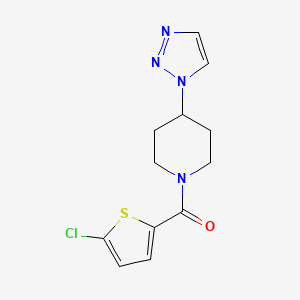
![Methyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2731469.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2731472.png)
![N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]prop-2-enamide](/img/structure/B2731476.png)
![4-{[(2,6-Dichlorophenyl)sulfanyl]methyl}-6-ethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2731478.png)
![3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2731479.png)
